molecular formula C17H13FN4S B2871213 6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 339279-34-4

6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B2871213
CAS No.: 339279-34-4
M. Wt: 324.38
InChI Key: FFMYHKVASPLVBS-UHFFFAOYSA-N
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Description

6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H13FN4S and its molecular weight is 324.38. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis Methods

The crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies of pyridine derivatives offer insights into the potential inhibitors of NAMPT, highlighting their structural conformations and interactions (Venkateshan et al., 2019). Similarly, the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives explore their potential against aerobic and anaerobic bacteria, indicating a method for creating compounds with significant biological activity (Bogdanowicz et al., 2013).

Molecular Docking and Biomedical Applications

Studies involving molecular docking to assess inhibition efficiencies against target enzymes, such as the Nicotinamide phosphoribosyltransferase (NAMPT), suggest applications in designing drugs to enhance apoptosis sensitivity in cancer cells (Venkateshan et al., 2019). Furthermore, the investigation into the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and hybrid derivatives for antimicrobial and antioxidant activities demonstrates the versatility of pyridine derivatives in drug development (Flefel et al., 2018).

Materials Science and Corrosion Inhibition

Research into the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems through computational and electrochemical studies shows the potential of pyridine derivatives in materials science, particularly in protecting metals from corrosion (Sudheer & Quraishi, 2015).

Properties

IUPAC Name

6-(6-fluoropyridin-2-yl)-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4S/c18-15-4-3-5-16(20-15)22-9-6-12-13(10-19)17(23-14(12)11-22)21-7-1-2-8-21/h1-5,7-8H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMYHKVASPLVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N3C=CC=C3)C#N)C4=NC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.